

# Comparative stability analysis of thiamine hydrochloride and thiamine mononitrate under stress conditions

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## Compound of Interest

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## Comparative Stability of Thiamine Hydrochloride and Thiamine Mononitrate Under Stress

A comprehensive analysis of the stability of two common salt forms of vitamin B1, **thiamine hydrochloride** (TClHCl) and thiamine mononitrate (TMN), reveals significant differences under various stress conditions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate form for their specific application.

### Executive Summary

**Thiamine hydrochloride** generally exhibits greater stability in aqueous solutions, primarily due to the more acidic pH it imparts.<sup>[1][2][3]</sup> Conversely, thiamine mononitrate is less hygroscopic, making it a more suitable choice for dry formulations.<sup>[4][5][6]</sup> The stability of both forms is influenced by factors such as pH, temperature, concentration, and humidity.

## Comparative Stability Analysis

### Impact of pH

Thiamine is significantly more stable in acidic conditions, with a critical pH threshold of around 6.0.<sup>[7][8]</sup> Above this pH, the unprotonated pyrimidine N1 species predominates, which is less

stable.[7] **Thiamine hydrochloride** solutions are inherently more acidic (pH 1.12–3.59) compared to thiamine mononitrate solutions (pH 5.36–6.96).[1][2][3] This difference in solution pH is a primary contributor to the enhanced stability of TCIHCl in liquid formulations.[7] Studies have shown that thiamine is substantially more stable in pH 3 solutions than in pH 6 solutions.[9][10]

## Impact of Temperature

Temperature plays a crucial role in the degradation kinetics of both salts, with higher temperatures generally accelerating degradation.[11] However, the relative stability of the two salts can be temperature-dependent. One study found that below 95°C, thiamine mononitrate was more stable, while above 95°C, **thiamine hydrochloride** was more stable.[4][12] This is attributed to a higher activation energy for the mononitrate.[4][12] In a direct comparison in solution at 80°C for 5 days, only 32% of thiamine mononitrate remained, whereas 94% of **thiamine hydrochloride** was retained in a 27 mg/mL solution.[1][2][3][11]

## Impact of Humidity and Water Activity

Thiamine mononitrate's lower hygroscopicity makes it more stable in dry products and less prone to moisture-induced degradation.[4][6] In contrast, **thiamine hydrochloride** is hygroscopic.[6] Increased water activity has been shown to decrease the stability of both forms.[4][12][13]

## Impact of Concentration

In solutions with a pH of 6, the stability of thiamine was found to be dependent on the initial concentration. Higher concentrations (20 mg/mL) led to an increased reaction rate constant compared to lower concentrations (1 mg/mL).[9] However, in more stable pH 3 solutions, the degradation rate was not dependent on the initial concentration.[9]

## Data Presentation

### Table 1: Percentage of Thiamine Remaining in Solution at 80°C After 5 Days

Thiamine Salt	Concentration	% Thiamine Remaining	Reference
Thiamine Mononitrate (TMN)	27 mg/mL	32%	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[11]</a>
Thiamine Hydrochloride (TCIHC)	27 mg/mL	94%	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[11]</a>

**Table 2: Activation Energies of Degradation (Ea) in Solution**

Thiamine Salt	pH	Activation Energy (kcal/mol)	Reference
Thiamine Mononitrate (TMN)	5.36 - 6.96	21 - 25	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[11]</a>
Thiamine Hydrochloride (TCIHC)	1.12 - 3.59	21 - 32	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[11]</a>
Thiamine Salts	3	21 - 27	<a href="#">[9]</a>
Thiamine Salts	6	18 - 21	<a href="#">[9]</a>

**Table 3: Solution pH of Thiamine Salts**

Thiamine Salt	pH Range	Reference
Thiamine Mononitrate (TMN)	5.36 - 6.96	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Thiamine Hydrochloride (TCIHC)	1.12 - 3.59	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

The data presented is primarily derived from studies employing the following methodologies:

## Sample Preparation and Stress Conditions

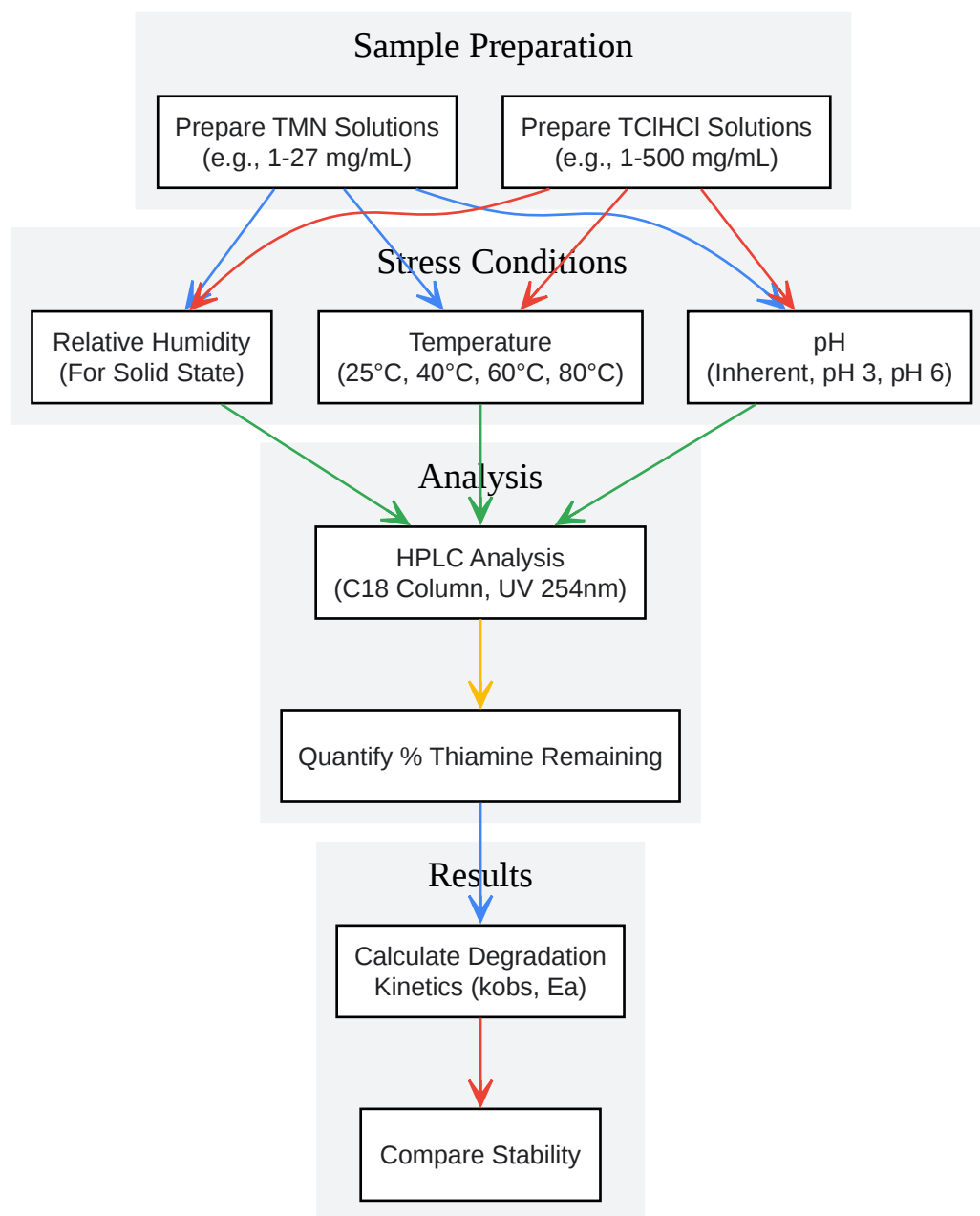
- **Solutions:** Aqueous solutions of thiamine mononitrate and thiamine chloride hydrochloride were prepared at various concentrations, typically ranging from 1 mg/mL to 27 mg/mL.[2] For some studies, TCIHCl was tested at concentrations up to 500 mg/mL due to its higher solubility.[2]
- **pH Adjustment:** The inherent pH of the salt solutions was measured. In some studies, the pH was adjusted to specific values (e.g., 3 or 6) to investigate its direct effect on stability.[9]
- **Temperature Stress:** Samples were stored in controlled temperature environments, with temperatures ranging from 25°C to 80°C, for periods up to one year.[2][7]
- **Humidity Stress:** For solid-state stability, samples were stored at controlled relative humidity (RH) levels.[4]

## Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The degradation of thiamine was quantified using a stability-indicating HPLC method.

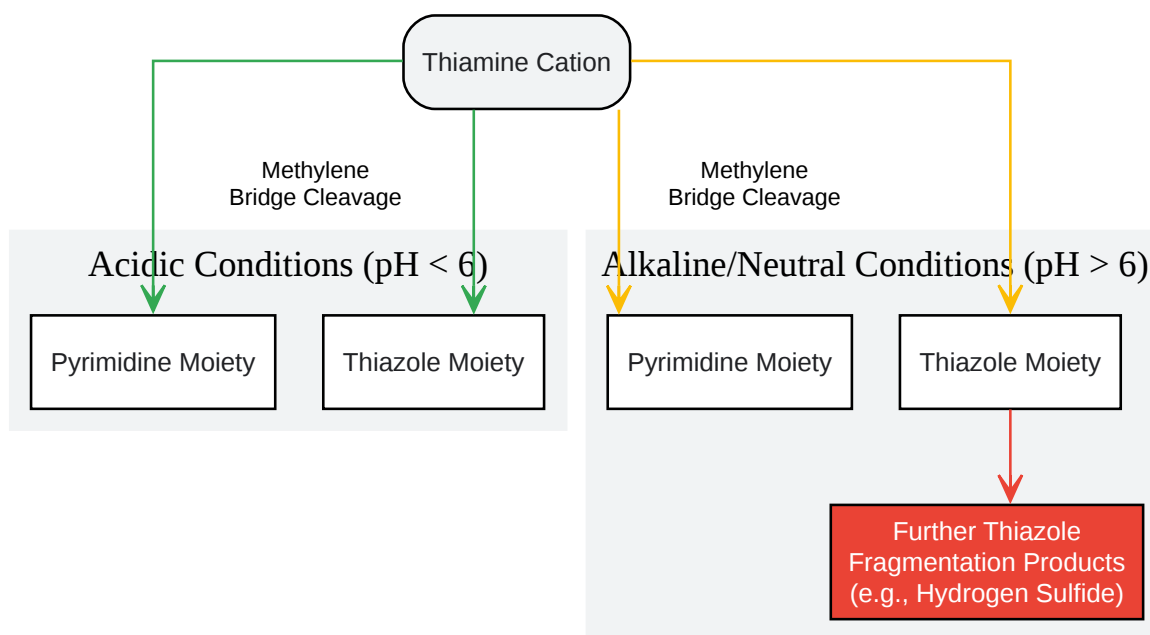
- **Instrumentation:** A standard HPLC system equipped with a UV detector was used.[13]
- **Column:** A C18 column (e.g., Eclipse XDB C18, 4.6 mm x 150 mm, 5 µm) was commonly employed for separation.[13]
- **Mobile Phase:** A gradient elution program was often used, consisting of a buffer solution (e.g., 0.1M ammonium acetate adjusted to pH 5.8) and an organic solvent like acetonitrile. [13]
- **Detection:** Thiamine content was monitored by UV absorbance at a wavelength of 254 nm. [13]
- **Quantification:** The percentage of thiamine remaining over time was calculated by comparing the peak area at each time point to the initial peak area.[2][14] The degradation kinetics were then determined, often following a first-order reaction model.[2][11]

## Visualizations



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Caption: Workflow for comparative stability testing of thiamine salts.



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Caption: Influence of pH on thiamine degradation pathways.

## Conclusion

The choice between **thiamine hydrochloride** and thiamine mononitrate is highly dependent on the final product formulation. For liquid preparations, especially those with an acidic pH, **thiamine hydrochloride** offers superior stability due to its inherent acidity. For dry applications, such as tablets or flour fortification, the non-hygroscopic nature of thiamine mononitrate makes it the preferred option to prevent moisture uptake and subsequent degradation. Understanding these stability profiles allows for the development of more robust and effective product formulations.

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